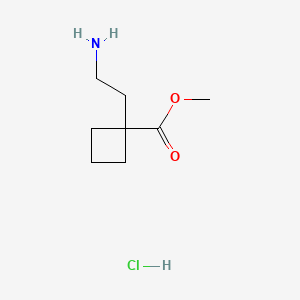
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a hydrochloride salt form of a cyclobutane derivative, which contains an aminoethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a reaction with ethylamine to form 2-aminoethylcyclobutanone.
Esterification: The intermediate 2-aminoethylcyclobutanone is then esterified with methanol in the presence of an acid catalyst to form Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride
- Methyl1-(2-aminoethyl)cyclohexane-1-carboxylatehydrochloride
- Ethyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride
Uniqueness
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. The rigidity of the cyclobutane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and synthesis.
Biological Activity
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride can be described by its chemical formula and structural features. The compound consists of a cyclobutane ring substituted with an aminoethyl group and a carboxylate moiety, which contributes to its biological activity.
The biological activity of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA receptors.
Neurotransmitter Modulation
- Glutamate Receptors : The compound has shown potential in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
- GABA Receptors : It may enhance GABAergic transmission, offering potential therapeutic effects in anxiety and seizure disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride:
- Neuroprotective Effects : In a study involving neurodegenerative models, the compound demonstrated significant neuroprotective properties against excitotoxicity induced by glutamate. This suggests its potential use in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Research indicated that the compound could reduce pro-inflammatory cytokines in murine models, suggesting its utility in treating inflammatory disorders.
- Behavioral Studies : Animal models treated with Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride exhibited improved cognitive function and reduced anxiety-like behavior, indicating its psychoactive properties.
Data Tables
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(5-6-9)3-2-4-8;/h2-6,9H2,1H3;1H |
InChI Key |
QDIHLGJXEUZLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















